(+)-Isoborneol
Overview
Description
(+)-Isoborneol is a bicyclic organic compound and a terpene derivative. It is a secondary alcohol with a camphor-like odor and is commonly found in essential oils of various plants. This compound is known for its use in traditional medicine and as a precursor in the synthesis of other valuable chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: (+)-Isoborneol can be synthesized through the reduction of camphor using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an alcoholic solvent under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: In industrial settings, this compound is often produced via the hydrogenation of camphene, a process that involves the use of a metal catalyst such as palladium or platinum. This method is favored for its efficiency and scalability, making it suitable for large-scale production.
Types of Reactions:
Oxidation: this compound can be oxidized to camphor using oxidizing agents like chromic acid or potassium permanganate.
Reduction: It can be reduced to borneol using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl group, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acid chlorides, alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Camphor.
Reduction: Borneol.
Substitution: Various esters and ethers depending on the substituent used.
Scientific Research Applications
(+)-Isoborneol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of (+)-Isoborneol involves its interaction with various molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, while its anti-inflammatory effects are linked to the inhibition of pro-inflammatory mediators.
Comparison with Similar Compounds
Borneol: A structural isomer of (+)-Isoborneol with similar properties but different stereochemistry.
Camphor: An oxidized form of this compound, used in medicinal and industrial applications.
Menthol: Another terpene alcohol with similar cooling and aromatic properties.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its ability to serve as a chiral building block in organic synthesis and its diverse biological activities make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
16725-71-6 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8-,10+/m0/s1 |
InChI Key |
DTGKSKDOIYIVQL-OYNCUSHFSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C1(C)C)C[C@@H]2O |
SMILES |
CC1(C2CCC1(C(C2)O)C)C |
Canonical SMILES |
CC1(C2CCC1(C(C2)O)C)C |
boiling_point |
212 °C |
Color/Form |
White to off-white crystals White translucent lumps |
density |
Leaves from ligroin; MP 206 °C; BP 213 °C; density: 1.011 g/cu cm at 20 °C. Insoluble in water; very soluble in ethanol, ether, benzene /Borneol, (+/-)-/ |
flash_point |
150 °F (60 °C) /closed cup/ |
melting_point |
202 °C Hexanogal plates from petroleum ether; melting point: 204 °C; boiling point: 210 °C at 779 mm Hg /L-Borneol/ 214 °C |
16725-71-6 124-76-5 507-70-0 |
|
physical_description |
Liquid White translucent solid; [Hawley] Solid |
Pictograms |
Flammable |
shelf_life |
Stable under recommended storage conditions. |
solubility |
In water, 738 mg/L at 25 °C Slightly soluble in propylene glycol Soluble in alcohol and ethe |
vapor_pressure |
0.03 [mmHg] 5.02X10-2 mm Hg at 25 °C |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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